Fmoc-Gln(Trt)-OH Fmoc-Gln(Trt)-OH Fmoc-Gln(trt)-OH

Brand Name: Vulcanchem
CAS No.: 132327-80-1
VCID: VC21539662
InChI: InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C39H34N2O5
Molecular Weight: 610.7 g/mol

Fmoc-Gln(Trt)-OH

CAS No.: 132327-80-1

VCID: VC21539662

Molecular Formula: C39H34N2O5

Molecular Weight: 610.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gln(Trt)-OH - 132327-80-1

Description

Fmoc-Gln(Trt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-trityl-L-glutamine, is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). This compound plays a crucial role in the production of peptides, which are essential components in drugs, hormones, enzymes, and other biological molecules. The trityl protecting group on the side chain of the glutamine residue enhances its stability and solubility in various organic solvents, making it a preferred choice over other derivatives like Fmoc-Gln-OH .

Applications in Peptide Synthesis

Fmoc-Gln(Trt)-OH is primarily used in the synthesis of therapeutic peptides, where its enhanced solubility and stability are beneficial. It prevents dehydration side reactions during peptide synthesis, particularly when using carbodiimide reagents . The trityl protecting group is typically removed with trifluoroacetic acid (TFA), which does not cause alkylation of tryptophan residues, ensuring the purity of the synthesized peptides .

Research Findings and Uses

Fmoc-Gln(Trt)-OH is involved in various research areas, including the development of peptide-based therapeutics. Its role in synthesizing bioactive peptides is significant, as these peptides can exhibit enzyme inhibition, receptor binding, and modulation of cellular processes. Recent studies have utilized Fmoc-Gln(Trt)-OH in the synthesis of peptide substrates for biochemical assays related to COVID-19 drug design .

Comparison with Other Derivatives

Fmoc-Gln(Trt)-OH offers better solubility and stability compared to Fmoc-Gln-OH, which lacks the trityl protecting group and is less soluble in DMF . Other derivatives like Fmoc-Lys(Trt)-OH and Fmoc-Ser-OH serve different purposes in peptide synthesis, such as introducing positive charges or facilitating phosphorylation studies.

CompoundStructure FeaturesUnique Properties
Fmoc-Gln(Trt)-OHTrityl protection on glutamine side chainEnhanced solubility and stability
Fmoc-Gln-OHLacks trityl protectionLess soluble than Fmoc-Gln(Trt)-OH
Fmoc-Lys(Trt)-OHLysine with trityl protectionUseful for introducing positive charges
Fmoc-Ser-OHContains serine instead of glutamineOften used for phosphorylation studies
CAS No. 132327-80-1
Product Name Fmoc-Gln(Trt)-OH
Molecular Formula C39H34N2O5
Molecular Weight 610.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Standard InChI InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1
Standard InChIKey WDGICUODAOGOMO-DHUJRADRSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Synonyms Fmoc-Gln(Trt)-OH;132327-80-1;Nalpha-Fmoc-Ndelta-trityl-L-glutamine;N|A-Fmoc-N|A-trityl-L-glutamine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoicacid;PubChem10017;KSC180C8T;47674_ALDRICH;SCHEMBL120503;FMOC-GLUTAMINE(TRT)-OH;N-Fmoc-N5-trityl-L-Glutamine;47674_FLUKA;CTK0I0189;MolPort-003-934-256;ACT07170;ZINC4544716;ANW-43307;CF-179;FC1237;MFCD00077056;AKOS015895396;AKOS015924207;RTR-004425;AK-46033;AB0012739
PubChem Compound 10919157
Last Modified Aug 15 2023

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